Methyl 4-((6,7-dimethoxy-2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((6,7-dimethoxy-2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with methoxy and methoxybenzoyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 4-((6,7-dimethoxy-2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, followed by the introduction of the methoxy and methoxybenzoyl substituents. The final step involves the esterification of the benzoic acid derivative with methanol. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-((6,7-dimethoxy-2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and benzoate esters. Compared to these compounds, Methyl 4-((6,7-dimethoxy-2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific substitution pattern and the presence of both methoxy and methoxybenzoyl groups. This unique structure contributes to its distinct chemical and biological properties.
Similar compounds include:
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents.
Benzoate esters: These compounds share the benzoate ester moiety but differ in their attached groups.
Properties
Molecular Formula |
C28H29NO7 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H29NO7/c1-32-24-8-6-5-7-21(24)27(30)29-14-13-19-15-25(33-2)26(34-3)16-22(19)23(29)17-36-20-11-9-18(10-12-20)28(31)35-4/h5-12,15-16,23H,13-14,17H2,1-4H3 |
InChI Key |
YNGKFHLAMYIBAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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